
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is a chemical compound with the molecular formula C7H11NO2S. It belongs to the class of thiolane derivatives, which are known for their diverse applications in various fields of science and industry. This compound is characterized by the presence of a thiolane ring, a nitrile group, and an ethyl substituent.
Métodos De Preparación
The synthesis of 3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of ethyl thiolane-3-carboxylate with a suitable nitrile source under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiolane derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can act as a reactive site for binding to enzymes or receptors, modulating their activity. The thiolane ring structure may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile can be compared with other similar compounds, such as:
1,1-Dioxo-1lambda6-thiolane-3-carbonitrile: Lacks the ethyl substituent, which may affect its reactivity and applications.
1,1-Dioxo-1lambda6-thiolane-3-carbohydrazide:
4-Ethoxy-1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride: Features a sulfonyl chloride group, which imparts distinct reactivity compared to the nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical transformations and diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H11NO2S |
|---|---|
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
3-ethyl-1,1-dioxothiolane-3-carbonitrile |
InChI |
InChI=1S/C7H11NO2S/c1-2-7(5-8)3-4-11(9,10)6-7/h2-4,6H2,1H3 |
Clave InChI |
SIHSLJLHOJBEIE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCS(=O)(=O)C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


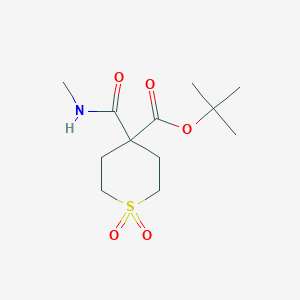
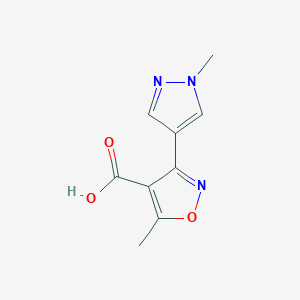
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B13156311.png)
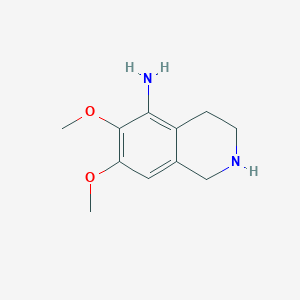
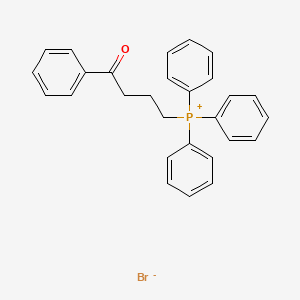
![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)


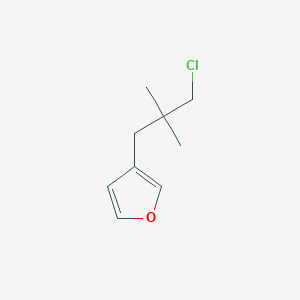




![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)
